molecular formula C18H28N2O B5255686 2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide

2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide

Cat. No.: B5255686
M. Wt: 288.4 g/mol
InChI Key: DCTIKJSHIGCJEH-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide is a synthetic organic compound that features a piperidine ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Phenyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups attached to the piperidine ring or phenyl group.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a biological response. The piperidine ring and phenyl group play crucial roles in binding to these targets, while the propanamide moiety may influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and phenyl group enhances its binding affinity to molecular targets, while the propanamide moiety influences its solubility and stability .

Properties

IUPAC Name

2,2-dimethyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-14(19-17(21)18(2,3)4)15-8-10-16(11-9-15)20-12-6-5-7-13-20/h8-11,14H,5-7,12-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTIKJSHIGCJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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